2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride

Descripción general

Descripción

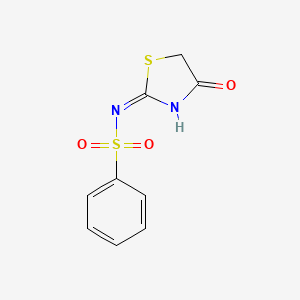

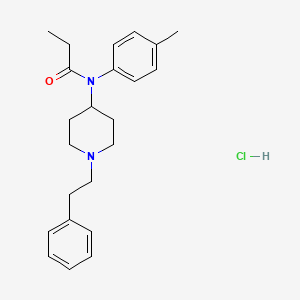

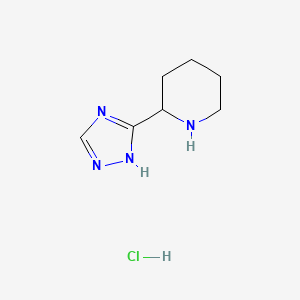

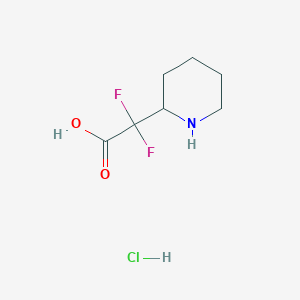

“2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is an intermediate for pharmaceuticals . The structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include “2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride”, has been reported in various studies . The common pathway for the preparation of 1,2,4-triazole derivatives involves treatment of an acid hydrazide with carbon disulfide in alcoholic potassium hydroxide, followed by reaction with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of “2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride” includes a piperidine ring and a 1,2,4-triazole ring . The SMILES string representation of this compound is C1(C2CNCCC2)=NN=CN1.Cl.Cl .

Aplicaciones Científicas De Investigación

Anticancer Activity

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. Compounds with the 1,2,4-triazole moiety, such as “2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride”, have shown promising cytotoxic activities against various human cancer cell lines. For instance, certain derivatives have demonstrated significant cytotoxicity against the Hela cell line with IC50 values lower than 12 μM . These compounds also exhibit selectivity, targeting cancerous cells while sparing normal ones, which is crucial for reducing side effects in chemotherapy .

Antimicrobial Applications

1,2,4-Triazole derivatives are known for their antimicrobial properties. They have been synthesized and evaluated for their effectiveness against a range of microorganisms. Some derivatives have been found to possess good or moderate activities against test microorganisms, making them potential candidates for treating infections . The ability to form hydrogen bonds with different targets improves their pharmacokinetics and pharmacological properties .

Antiviral Properties

The triazole ring is a common feature in many antiviral agents. Derivatives of 1,2,4-triazole have been explored for their antiviral activities. These compounds can be designed to target specific viral enzymes or replication mechanisms, providing a pathway for the development of new antiviral drugs .

Agricultural Applications

In agriculture, 1,2,4-triazole derivatives serve as important components in crop protection. They are used to combat fungal infections that can devastate crops. Their safety profile and high therapeutic index make them suitable for use in phytopathology .

Pharmacological Enhancements

The triazole core structure is adept at forming hydrogen bonds, which can lead to improved pharmacokinetic and toxicological profiles for pharmaceutical compounds. This makes “2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride” a valuable scaffold for developing new drugs with enhanced absorption, distribution, metabolism, and excretion (ADME) properties .

Enzyme Inhibition

Molecular docking studies suggest that 1,2,4-triazole derivatives can bind effectively to various enzymes, acting as inhibitors. For example, they can bind to the aromatase enzyme’s binding pocket, which is involved in the biosynthesis of estrogens, and thus could be used in the treatment of hormone-dependent cancers .

Chemical Synthesis and Design

The versatility of the 1,2,4-triazole ring allows for its use in the design and synthesis of novel compounds. Its ability to participate in multiple types of chemical reactions makes it an ideal building block for medicinal chemists aiming to create new therapeutic agents .

Research Tool in Molecular Biology

Due to their selective binding properties, 1,2,4-triazole derivatives can be used as molecular probes in biological studies. They can help in understanding the interaction between small molecules and biological targets, aiding in the discovery of new drug targets .

Safety And Hazards

Direcciones Futuras

The future directions for “2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride” and similar compounds could involve further exploration of their potential anticancer and antibacterial activities . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Propiedades

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-2-4-8-6(3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQAWBUAPPZSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride | |

CAS RN |

1820735-50-9 | |

| Record name | Piperidine, 2-(1H-1,2,4-triazol-5-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine;hydrochloride](/img/structure/B1653323.png)

![tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride](/img/structure/B1653328.png)

![1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1653331.png)

![N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1653332.png)